![molecular formula C22H20N6O4 B2740074 ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892480-07-8](/img/structure/B2740074.png)
ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
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Description
Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.44. The purity is usually 95%.
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Scientific Research Applications
Spectral and Molecular Docking Analyses
A study on a compound structurally related to ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate, namely ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, was conducted to understand its spectral properties and potential biological applications. The compound was synthesized and analyzed using various spectral techniques, including FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy. Theoretical computations were performed using DFT/B3LYP functional to understand its molecular structure, electronic properties, and potential for non-linear optical (NLO) applications. Moreover, molecular docking studies indicated that the compound could act as a potent inhibitor for cancer treatment, highlighting its significance in medicinal chemistry research Y. Sert, S. Lahmidi, Mohamed El Hafi, H. Gökce, E. Essassi, Abdelaziz Ejjoumamany, J. Mague (2020). Journal of Molecular Structure.
Facile Synthesis of Ring-Fused Pyrimidinone Derivatives
Another relevant research involved the use of a reagent, ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), for the facile synthesis of ring-fused 5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives. These compounds are significant due to their potential pharmaceutical applications. The structure of DMTE was elucidated through X-ray analysis, and its reaction with amino-heterocycles led to the formation of various pyrimidine derivatives, demonstrating the versatility and utility of this reagent in heterocyclic chemistry H. Kanno, H. Yamaguchi, Y. Ichikawa, S. Isoda (1991). Chemical & Pharmaceutical Bulletin.
Insecticidal Assessment of Heterocyclic Compounds
Research on the synthesis of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, revealed significant insecticidal properties. This study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives. These compounds were tested for their efficacy against the cotton leafworm, demonstrating the potential of such heterocyclic compounds in agricultural applications A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman (2017). RSC Advances.
properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-3-32-22(31)15-6-8-16(9-7-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBTVYOXVSZRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate |
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